Batabulin sodium

Vue d'ensemble

Description

Batabulin Sodium, également connu sous le nom de T138067, est un pentafluorophénylsulfonamide synthétique possédant une activité antinéoplasique potentielle. Il s'agit d'un médicament à petite molécule qui cible la tubuline, une protéine essentielle à la division cellulaire. En se liant à la tubuline, le this compound perturbe la polymérisation des microtubules, ce qui entraîne un arrêt du cycle cellulaire et une apoptose dans les cellules cancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Batabulin Sodium implique la réaction du 2-fluoro-1-méthoxy-4-pentafluorophénylsulfonamidobenzène avec de l'hydroxyde de sodium. La réaction est généralement réalisée dans un solvant organique tel que le diméthylsulfoxyde (DMSO) dans des conditions contrôlées de température et de pression .

Méthodes de production industrielle : La production industrielle du this compound suit une voie de synthèse similaire mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de réacteurs avancés pour assurer une qualité de produit constante. Le produit final est purifié en utilisant des techniques telles que la recristallisation et la chromatographie pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions : Le Batabulin Sodium subit principalement des réactions de liaison covalente avec la tubuline. Il modifie sélectivement les isotypes bêta1, bêta2 et bêta4 de la bêta-tubuline à un résidu cystéine conservé, perturbant ainsi la polymérisation des microtubules .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent des solvants organiques comme le DMSO et des réactifs tels que l'hydroxyde de sodium. Les réactions sont généralement réalisées dans des conditions contrôlées de température et de pression pour garantir un rendement et une pureté optimaux .

Principaux produits formés : Le principal produit formé à partir de la réaction du this compound avec la tubuline est un complexe de tubuline modifié de manière covalente. Ce complexe perturbe la polymérisation des microtubules, ce qui entraîne un arrêt du cycle cellulaire et une apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

Batabulin sodium, also known as T138067 sodium, is an antitumor agent that has been investigated for its potential applications in cancer treatment . It functions by selectively binding to β-tubulin isotypes, which disrupts microtubule polymerization, leading to cell cycle arrest and apoptotic cell death .

Scientific Research Applications

Mechanism of Action

this compound binds covalently and selectively to β-tubulin isotypes, specifically modifying Cys-239, a conserved residue shared by β1, β2, and β4 tubulin isotypes . This interaction disrupts microtubule polymerization, leading to changes in cell morphology and increased chromosomal ploidy .

In Vitro Studies

this compound induces cell-cycle arrest at the G2/M boundary . In MCF7 cells treated with Batabulin (30-300 nM), approximately 25-30% of cells showed tetraploid (4n) DNA content, indicating cell-cycle arrest . this compound also induces apoptosis in vitro . In MCF7 cells treated with Batabulin (30-300 nM) for 24-48 hours, 25-30% of cells underwent apoptosis. After a 48-hour exposure to 100 nM Batabulin, 50-80% of the cell population was undergoing apoptosis .

In Vivo Studies

this compound impairs the growth of drug-sensitive CCRF-CEM tumors in male athymic nude mice . Male athymic nude mice injected with CCRF-CEM cells were administered 40 mg/kg of this compound via intraperitoneal injection once per week on days 5, 12, and 19, which resulted in impaired tumor growth .

Clinical Trials

this compound has been evaluated in clinical trials for the treatment of various cancers . A Phase II, open-label study investigated T138067-sodium in a second-line setting for non-small-cell lung cancer patients with locally advanced or metastatic disease . this compound reached Phase 3 development for unresectable hepatocellular carcinoma . However, a Phase 2/3 study with 339 participants had negative results .

Data Table: this compound In Vitro Studies

| Cell Line | Concentration | Incubation Time | Result |

|---|---|---|---|

| MCF7 | 30 nM, 100 nM, 300 nM | 24 hours | Arrest at the G2/M cell-cycle boundary |

| MCF7 | 30 nM, 100 nM, 300 nM | 24 hours or 48 hours | 25-30% of cells showed reduced DNA content characteristic of apoptotic cells |

Data Table: this compound In Vivo Studies

| Animal Model | Dosage | Administration | Result |

|---|---|---|---|

| Male athymic nude mice | 40 mg/kg | Intraperitoneal injection once per week on days 5, 12, and 19 | Impaired growth of drug-sensitive CCRF-CEM tumors |

Other Applications

Mécanisme D'action

Batabulin Sodium exerts its effects by binding covalently and selectively to a subset of the beta-tubulin isotypes. This binding disrupts microtubule polymerization, leading to cell cycle arrest at the G2/M boundary and ultimately inducing apoptotic cell death. The molecular targets of this compound include the beta1, beta2, and beta4 isotypes of beta-tubulin .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Paclitaxel

- Docetaxel

- Vincristine

- Vinblastine

Unicité : Le Batabulin Sodium est unique en sa liaison covalente sélective à des isotypes spécifiques de bêta-tubuline, ce qui le distingue d'autres agents ciblant les microtubules comme le Paclitaxel et le Docetaxel. Alors que le Paclitaxel et le Docetaxel stabilisent les microtubules, le this compound perturbe la polymérisation des microtubules, ce qui conduit à un mécanisme d'action différent .

Activité Biologique

Batabulin sodium, chemically known as T138067, is a synthetic compound classified as a small molecule drug with significant biological activity primarily as a tubulin inhibitor. Its molecular formula is and it has garnered attention for its potential antineoplastic properties, particularly in the treatment of various cancers.

This compound functions by covalently binding to specific isotypes of beta-tubulin (beta1, beta2, and beta4) at conserved cysteine residues. This interaction disrupts microtubule polymerization, leading to the collapse of the cytoskeleton and ultimately inhibiting cell division. The compound's unique mechanism allows it to selectively modify tubulin isotypes, which is critical for its efficacy in cancer treatment.

Antineoplastic Activity

The primary application of this compound is in oncology, particularly for hepatocellular carcinoma. It has advanced to Phase 3 clinical trials, demonstrating significant antitumor activity. The compound's ability to interfere with microtubule dynamics is crucial for halting cancer cell proliferation and inducing apoptosis in malignant cells .

Comparative Analysis with Other Tubulin Inhibitors

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Paclitaxel | Stabilizes microtubules | Derived from the Pacific yew tree |

| Vincristine | Inhibits microtubule assembly | Derived from the periwinkle plant |

| Colchicine | Binds to tubulin and prevents polymerization | Used historically for gout treatment |

| Batabulin | Covalently modifies specific tubulin isotypes | Selective binding to beta1, beta2, beta4 |

Batabulin's covalent modification mechanism distinguishes it from other compounds that typically act through reversible interactions with tubulin .

Case Studies and Research Findings

Research has indicated that Batabulin exhibits potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that Batabulin can effectively inhibit cell growth in hepatocellular carcinoma models. The cytotoxicity was assessed using tetrazolium-based assays, revealing IC50 values that demonstrate its effectiveness at nanomolar concentrations .

In Vitro Studies

In vitro studies have demonstrated that Batabulin induces cell cycle arrest at the G2/M phase in treated cells, leading to apoptosis. This effect was observed across multiple human epithelial cell lines, where Batabulin treatment resulted in significant disruption of mitotic spindle formation .

Toxicological Profile

While Batabulin shows promise as an antineoplastic agent, its toxicity profile must also be considered. Acute toxicity studies in animal models have indicated an LD50 comparable to colchicine, suggesting that while effective, careful dosing and monitoring are essential during therapeutic applications .

Propriétés

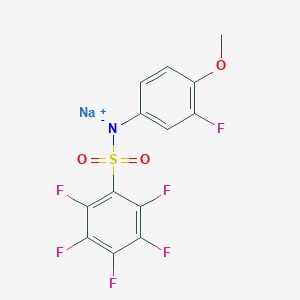

IUPAC Name |

sodium;(3-fluoro-4-methoxyphenyl)-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F6NO3S.Na/c1-23-7-3-2-5(4-6(7)14)20-24(21,22)13-11(18)9(16)8(15)10(17)12(13)19;/h2-4H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPXRVDIKGZQQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N-]S(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F6NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173231 | |

| Record name | Batabulin Sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195533-98-3 | |

| Record name | Batabulin Sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195533983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Batabulin Sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BATABULIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G04B77F772 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.